![molecular formula C9H10ClN3O2 B1379380 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1820674-08-5](/img/structure/B1379380.png)
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride (5-AFOH) is a synthetic organic compound that has recently gained attention for its potential applications in scientific research. 5-AFOH is a heterocyclic compound, which is composed of a five-membered ring containing nitrogen and oxygen atoms, and a three-membered ring containing a carbon and oxygen atoms. It is a salt of an organic acid, and is soluble in water.
Scientific Research Applications
Therapeutic Potential
Oxadiazole and furan derivatives, including compounds similar to "5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride," exhibit a broad range of biological activities. These compounds have been explored for their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. The therapeutic potential of these compounds is significant, with various synthetic routes available for their development. The diversity in their biological activities makes them valuable scaffolds in drug development, contributing to the synthesis of new drugs with potentially lower side effects and enhanced efficacy (Siwach & Verma, 2020).
properties
IUPAC Name |
5-(azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-2-7(13-3-1)8-11-9(14-12-8)6-4-10-5-6;/h1-3,6,10H,4-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSHWOATXBBMFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CO3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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